4-(2-Methylbutan-2-yl)benzoic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-(2-Methylbutan-2-yl)benzoic acid are currently unknown. This compound is a relatively new substance and research into its specific targets is still ongoing .
Action Environment
The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
Preparation Methods
The synthesis of 4-(2-Methylbutan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzoic acid with 2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-(2-Methylbutan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated benzoic acids.
Scientific Research Applications
4-(2-Methylbutan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry research.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-(2-Methylbutan-2-yl)benzoic acid can be compared with other similar compounds, such as:
4-tert-Butylbenzoic acid: Similar structure but with a tert-butyl group instead of a 2-methylbutan-2-yl group.
4-Isopropylbenzoic acid: Contains an isopropyl group at the para position.
4-Ethylbenzoic acid: Features an ethyl group at the para position.
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-12(2,3)10-7-5-9(6-8-10)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFAAVQQUYFOTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20129-71-9 |
Source
|
Record name | 4-(2-methylbutan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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